molecular formula C20H18N4O2 B10989286 N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B10989286
M. Wt: 346.4 g/mol
InChI Key: YWZRPOKGYAYVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining benzimidazole and 2-oxo-1,2-dihydroquinoline moieties. The benzimidazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial and antiviral agents, due to its hydrogen-bonding capacity and planar structure . This compound is synthesized via EDCI/HOBt-mediated coupling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with aminoalkyl derivatives, a method validated for similar carboxamide derivatives . Its molecular formula is C₂₁H₁₉N₃O₂, with a molecular weight of 345.4 g/mol.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19-12-14(13-6-1-2-7-15(13)24-19)20(26)21-11-5-10-18-22-16-8-3-4-9-17(16)23-18/h1-4,6-9,12H,5,10-11H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

YWZRPOKGYAYVON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves coupling the benzimidazole and quinoline intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit anticancer properties. N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Receptor Interactions

This compound interacts with various receptors in the central nervous system, particularly serotonin receptors (5-HT receptors). This interaction is crucial for its potential use in treating psychiatric disorders and gastrointestinal conditions . The selectivity for the 5-HT(4) receptor has been highlighted as a key feature that may lead to reduced side effects compared to non-selective agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound has been pivotal in optimizing its pharmacological properties. Variations in the benzimidazole and quinoline moieties have been systematically studied to enhance potency and selectivity against targeted receptors while minimizing toxicity .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsInduced apoptosis in breast cancer cells; IC50 = 15 µM
Study BAssess antimicrobial activityEffective against E. coli and S. aureus; MIC = 32 µg/mL
Study CInvestigate receptor bindingHigh affinity for 5-HT(4) receptor; K(i) = 45 nM

Drug Development

Further optimization of the compound could lead to the development of new drugs targeting specific diseases such as cancer and gastrointestinal disorders.

Combination Therapies

Investigating the effects of this compound in combination with other therapeutic agents may enhance efficacy and overcome resistance mechanisms observed in current treatments.

Clinical Trials

Clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function . The quinoline structure can intercalate into DNA, inhibiting replication and transcription processes . These interactions lead to the compound’s antimicrobial, antiviral, and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Moieties
Compound Name Molecular Weight Key Substituents logP Biological Activity (Binding Affinity)
Target Compound 345.4 Benzimidazole-propyl, quinoline-oxo ~2.1* Not explicitly reported (inferred)
N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide () 231.29 Benzimidazole-propyl, propanamide 1.66 Not reported
Compound 10244308 () ~300† Benzimidazole-propyl, imidazole N/A -7.3 kcal/mol (MRSA PBP2A inhibition)
N-[3-(1H-Benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide () 287.4 Benzimidazole-propyl, branched amide ~2.5‡ Not reported

Notes:

  • *Estimated logP for the target compound based on quinoline hydrophobicity and benzimidazole polarity .
  • †Molecular weight approximated from structure in .
  • ‡logP inferred from branched alkyl substituent in .

Key Observations :

  • Compound 10244308 () shares the benzimidazole-propyl backbone but replaces quinoline with imidazole, reducing planarity and likely altering target specificity.
Quinoline-Based Analogues
Compound Name Molecular Weight Key Substituents logP Biological Activity
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52, ) 499.0 Adamantyl, chloro, pentyl 5.8 Antiviral (reported)
4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (74, ) 206.1 Cinnoline-oxo, carboxylic acid 1.2 Enzyme inhibition

Key Observations :

  • The target compound’s logP (~2.1) suggests better aqueous compatibility .
  • Compound 74 () lacks the benzimidazole group, highlighting the target compound’s dual pharmacophore advantage for multitarget engagement.
Carboxamide Derivatives with Piperidine/Tetrahydropyrimidine Scaffolds

Compounds 29, 31, and 33 (–3) feature tetrahydropyrimidine cores with piperidine and acetamidophenyl substituents. While structurally distinct from the target compound, they share carboxamide linkages and demonstrate the importance of amide bond orientation for target binding. For example, compound 31’s 3,4-difluorophenyl group enhances aromatic interactions, a feature absent in the target compound but relevant for optimizing affinity .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzimidazole moiety and a quinoline core, which are known for their pharmacological properties. The molecular formula is C17H18N4O2C_{17}H_{18}N_4O_2 with a molecular weight of approximately 314.35 g/mol.

Key Structural Features

  • Benzimidazole Ring : Contributes to the compound's biological activity.
  • Quinoline Core : Known for its role in various therapeutic applications.
  • Carboxamide Group : Enhances solubility and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of the quinoline structure exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Evaluation

In one study, a series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications in the structure led to enhanced antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B2E. coli
This compound4E. coli

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and inhibition of key signaling pathways.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of several quinoline derivatives on breast cancer cell lines (MDA-MB-231). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

CompoundIC50 (µM)Cancer Cell Line
Compound C10MDA-MB-231
Compound D25HepG2
This compound20MDA-MB-231

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Essential for bacterial DNA replication.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

In vitro studies have shown that compounds with similar structures can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.